Home > Products > Screening Compounds P18205 > 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine - 934568-25-9

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-3305667
CAS Number: 934568-25-9
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is a substituted 7-azaindole, a class of bicyclic heterocyclic compounds with a pyrrole ring fused to a pyridine ring. [, ] This compound serves as a valuable building block in organic synthesis and plays a significant role in developing various pharmaceutical agents, particularly those targeting kinases and receptors. [, , , , , , ]

Synthesis Analysis
  • Starting from Pyridine Precursors: One approach involves the multistep synthesis starting from 2-amino-3,6-dimethylpyridine. This strategy enables the preparation of the desired 7-azaindole scaffold through a series of transformations, including cyclization and functional group modifications. []
  • Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling are employed to introduce various aryl substituents at specific positions of the 7-azaindole core. These reactions offer high chemoselectivity and efficiency, allowing for the synthesis of diversely substituted derivatives. []
  • Copper-Catalyzed Synthesis: Serendipitous copper-catalyzed synthesis has also been reported. In this case, 2-amino-5-methylpyridine undergoes condensation with 2-butanone in the presence of a copper(II) salt, leading to the formation of a substituted 7-azaindole derivative. The reaction proceeds through a Baeyer-Villiger oxidation of the solvent, highlighting the potential of transition metal catalysis in synthesizing these compounds. []
Molecular Structure Analysis

High-resolution X-ray diffraction studies on related 7-azaindole derivatives, such as 4-chloro-1H-pyrrolo[2,3-b]pyridine, have provided insights into their molecular structure and bonding characteristics. [] The analysis reveals the planarity of the 7-azaindole ring system and the presence of intermolecular hydrogen bonding interactions. These structural features contribute to the compound's stability and influence its interactions with biological targets.

Chemical Reactions Analysis
  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring is susceptible to electrophilic aromatic substitution reactions, enabling the introduction of substituents at specific positions. [, ]
  • Nucleophilic Substitution: The presence of the chlorine atom at the 6-position allows for further functionalization through nucleophilic substitution reactions. This strategy is particularly useful for introducing amine substituents, which are often crucial for interacting with biological targets. [, ]
  • Cycloaddition Reactions: The pyrrole ring can also participate in cycloaddition reactions, leading to the formation of fused tricyclic heterocycles. For example, 1-aryl-2-chloro-5-methoxy-1H-3-pyrrolecarbaldehyde can be used as a synthon for pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives via an intramolecular 1,3-dipolar cycloaddition. []
Mechanism of Action
  • Kinase Inhibition: Many derivatives exhibit potent and selective inhibition against various kinases, including Rho-kinase, platelet-derived growth factor receptor (PDGFR), and Janus kinase 1 (JAK1). [, , ] These compounds typically bind to the ATP-binding site of the kinase, thereby blocking its catalytic activity and downstream signaling.
  • Receptor Antagonism: Some derivatives act as antagonists for specific receptors, such as the dopamine D4 receptor. [, , ] These compounds bind to the receptor but do not activate it, thereby blocking the binding and downstream signaling of endogenous ligands.
Applications
  • Drug Discovery: This scaffold has shown promise in developing potential treatments for various diseases:
    • Cancer: Derivatives have shown antitumor activity in preclinical models of peritoneal mesothelioma and other cancers, primarily through their ability to inhibit kinases involved in cell proliferation and survival. [, , , ]
    • Inflammatory and Autoimmune Diseases: Selective JAK1 inhibitors based on this scaffold hold potential for treating inflammatory bowel disease, rheumatoid arthritis, and other immune-mediated disorders. []
    • Cardiovascular Diseases: Rho-kinase inhibitors derived from this scaffold have shown potential in treating hypertension and other cardiovascular diseases. []
    • Central Nervous System Disorders: Dopamine D4 receptor antagonists based on this scaffold have been investigated for their potential in treating schizophrenia and other psychiatric disorders. [, , ]
  • Chemical Biology Tools: Radiolabeled derivatives, such as 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, are being investigated as potential positron emission tomography (PET) tracers for imaging dopamine D4 receptors in the brain. [, ] These tools enable researchers to study the distribution and function of these receptors in vivo, providing valuable insights into the pathophysiology of CNS disorders.
  • Materials Science: 7-Azaindoles, in general, have demonstrated potential applications in materials science, particularly in developing organic light-emitting diodes (OLEDs) due to their fluorescence properties. [] While specific applications of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine in this field are yet to be explored, its structural similarity to other fluorescent 7-azaindoles suggests promising avenues for further investigation.

5-Bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound serves as a key starting material for the palladium-catalyzed synthesis of multi-aryl 7-azaindoles. [] This method allows for the sequential introduction of diverse aryl groups at specific positions, leading to sterically hindered and extended 7-azaindole derivatives. []
  • Relevance: This compound shares the core 1-methyl-1H-pyrrolo[2,3-b]pyridine structure with the target compound. The presence of bromine, chlorine, and iodine substituents highlights its use as a versatile synthon for further functionalization, allowing access to various derivatives, including those related to the target compound. []

3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

  • Compound Description: This compound is a potent and selective Rho-kinase inhibitor developed by Bayer Schering Pharma. [] The research highlights an improved synthesis of this compound focusing on cost-effectiveness and safety considerations. []
  • Relevance: This compound incorporates the 3-methyl-1H-pyrrolo[2,3-b]pyridine moiety, making it structurally related to the target compound, 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. The presence of a 3-methyl group instead of a 6-chloro group in the target compound distinguishes the two structures. []

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate

  • Compound Description: This is the dihydrochloride dihydrate salt of Pexidartinib, a drug used to treat certain types of cancers. [] This entry describes the synthesis and crystal structure of this salt, providing insights into its solid-state interactions. []
  • Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, classifying them within the same chemical family. The structural differences lie in the substitutions on the pyridine and pyrrole rings, where Pexidartinib features a 5-chloro substituent and a complex side chain at position 3, while the target compound has a 6-chloro and a 1-methyl group. []

4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is a protected derivative of 4-chloro-1H-pyrrolo[2,3-b]pyridine, where the nitrogen atom is protected with a 4-methylphenylsulfonyl group. [] The research focuses on its crystal structure, revealing a three-dimensional network stabilized by π–π interactions. []
  • Relevance: This compound is closely related to 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine as both belong to the 4-chloro-1H-pyrrolo[2,3-b]pyridine family. They differ in the substituent on the nitrogen atom, with the related compound having a 4-methylphenylsulfonyl protecting group, highlighting a common synthetic strategy in this family of compounds. []

3-Bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound, forming as a copper(II) complex, was unexpectedly synthesized while attempting to prepare copper(II) halide dimers with 2-amino-5-methylpyridine in 2-butanone. [] The study suggests that the compound is formed in-situ via a copper-catalyzed condensation and oxidation of the starting materials. []
  • Relevance: This compound shares the core pyrrolo[2,3-b]pyridine structure with 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, but differs in the position and nature of the substituents. The presence of bromine at the 3-position, ethyl at 2-position, and methyl at the 5-position instead of chlorine at the 6-position and methyl at the 1-position in the target compound illustrates the diversity within this class of compounds. []

3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine (Compound 1f)

  • Compound Description: Identified as a potent cyclin-dependent kinase 1 inhibitor, this compound demonstrated significant antitumor activity in experimental models of malignant peritoneal mesothelioma. [] The study showcased its ability to reduce cell proliferation, induce apoptosis, and inhibit tumor growth. []
  • Relevance: This compound belongs to the 1H-pyrrolo[2,3-b]pyridine derivative family, similar to the target compound, 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. The shared scaffold and the variations in the substituents at the 3-position highlight the structural diversity and potential for diverse biological activities within this class of compounds. []

3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (Compound 3f)

  • Compound Description: This compound demonstrated potent cyclin-dependent kinase 1 inhibitory activity and significant antitumor effects in experimental models of malignant peritoneal mesothelioma. [] The study highlighted its role in reducing cell proliferation, inducing apoptosis, and inhibiting tumor growth. []
  • Relevance: This compound and 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine are both part of the 1-methyl-1H-pyrrolo[2,3-b]pyridine family, indicating a close structural relationship. The presence of different substituents at the 3-position highlights the potential for creating diverse analogs within this class of compounds. []

3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b] pyridine (Compound 1l)

  • Compound Description: Identified as a potent cyclin-dependent kinase 1 inhibitor, this compound demonstrated significant antitumor activity in experimental models of malignant peritoneal mesothelioma. [] Its ability to reduce cell proliferation, induce apoptosis, and inhibit tumor growth makes it a promising candidate for further development. []
  • Relevance: Belonging to the 1-methyl-1H-pyrrolo[2,3-b]pyridine family, this compound shares a structural similarity with 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. The distinct substituents at the 3-position emphasize the potential for diverse biological activities and pharmacological profiles within this class of compounds. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one

  • Compound Description: Identified as a potent PDGF inhibitor, this compound served as the basis for further optimization in the development of novel PDGF-betaR inhibitors. [] The study involved synthesizing a series of derivatives and evaluating their in vitro inhibitory activity against PDGF-induced signaling. []
  • Relevance: This compound and 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine are both part of the 1-methyl-1H-pyrrolo[2,3-b]pyridine family, demonstrating a direct structural link. This highlights the potential for developing analogs with varying pharmacological profiles by modifying substituents on the core pyrrolo[2,3-b]pyridine structure. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (Compound 7d-9)

  • Compound Description: This compound emerged as a potent and selective inhibitor of PDGF-betaR. [] It exhibits significant in vitro inhibitory activity against PDGF-induced signaling pathways and demonstrates selectivity over other kinases like VEGFR2, EGFR, c-Met, and IGF-IR. []
  • Relevance: Belonging to the 1-methyl-1H-pyrrolo[2,3-b]pyridine family, this compound shares a structural connection with the target compound, 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. This highlights the significance of the pyrrolo[2,3-b]pyridine core as a privileged structure in medicinal chemistry. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (Compound 7b-2)

  • Compound Description: This compound exhibited potent inhibitory activity against both PDGF- and VEGF-induced signaling. [] The study highlighted its ability to inhibit both PDGFR and KDR kinases, suggesting potential applications in targeting angiogenesis-related diseases. []
  • Relevance: This compound and 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine are both part of the 1-methyl-1H-pyrrolo[2,3-b]pyridine family, showcasing a clear structural relationship. This example further emphasizes the versatility of the pyrrolo[2,3-b]pyridine scaffold in developing compounds with diverse biological activities. []

4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound serves as the central structure in a study that investigates its electronic and topological properties. [] The research utilizes experimental charge density analysis from high-resolution X-ray diffraction and density functional theory (DFT) calculations to understand its bonding characteristics. []
  • Relevance: This compound is directly related to 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine as it is the demethylated analog. This emphasizes the importance of understanding the parent compound's properties for predicting the behavior of its derivatives. []

3-[[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound was synthesized as a potential dopamine D4 receptor imaging agent. [] It was radiolabeled with fluorine-18 for positron emission tomography (PET) studies. []
  • Relevance: This compound and 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine belong to the 1H-pyrrolo[2,3-b]pyridine family. The structural similarities highlight the possibility of utilizing the pyrrolo[2,3-b]pyridine scaffold for designing CNS-active agents. []

(Dimethylamino)-functionalised ‘titanocenes’

  • Compound Description: These compounds, incorporating the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety, were synthesized and evaluated for their cytotoxic activity against LLC-PK cells. [] The study showed that the cytotoxicity of these compounds varied depending on the substituents on the 7-azaindole ring. []
  • Relevance: These compounds contain the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety, establishing a direct structural relationship with 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. The variations in substituents and their effects on cytotoxicity highlight the importance of structure-activity relationship studies in drug design. []

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine

  • Compound Description: This compound was synthesized as a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. [] The aim was to investigate the impact of removing a nitrogen atom from the pyrrolopyrimidine core on biological activity. []
  • Relevance: This compound is a pyrrolopyridine isomer of the target compound, 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. The difference lies in the position of the nitrogen atom in the pyridine ring and the substitution pattern. This highlights the impact of even minor structural changes on biological activity. []

4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound was synthesized as a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. [] The goal was to understand how the removal of a nitrogen atom from the pyrrolopyrimidine core affects biological activity. []
  • Relevance: This compound is a direct structural analog of the target compound, 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. The only difference is the presence of a 4-benzylamino group instead of a 6-chloro group. This comparison highlights the possibility of modifying the substituents on the pyrrolo[2,3-b]pyridine scaffold to tune its biological activity. []

3-{[4-(4-[18F]fluorobenzyl)]piperazin-1-yl}methyl-1H-pyrrolo[2,3-b]-pyridine

  • Compound Description: This compound, designed as an analog of the high-affinity dopamine D4 receptor ligand L-750,667, was synthesized and radiolabeled for potential use in PET imaging. [] [] The research emphasizes its preparation and potential as a tool for studying the dopamine D4 receptor in vivo. [] []
  • Relevance: This compound and 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine share the core 1H-pyrrolo[2,3-b]pyridine structure. This illustrates the potential of this scaffold in developing various biologically active compounds. [] []

2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile (Compound 8o)

  • Compound Description: This compound is a novel PI3K/mTOR dual inhibitor, demonstrating significant antiproliferative activities in cancer cell lines and in vivo efficacy. [] The compound exhibits good kinase selectivity and a favorable pharmacokinetic profile. []
  • Relevance: Both this compound and 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine belong to the 1H-pyrrolo[2,3-b]pyridine family. This connection highlights the versatility of this scaffold for designing molecules with potential therapeutic applications in cancer treatment. []

3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113)

  • Compound Description: This compound is a dopamine D4 receptor antagonist, serving as a lead compound in a comparative molecular field analysis (CoMFA) study. [] The research focused on understanding the correlation between the structure and biological activity of D4 antagonists, including FAUC 113 and related compounds. []
  • Relevance: Although structurally distinct, this compound shares a pharmacological target with a series of 1H-pyrrolo[2,3-b]pyridine derivatives that exhibit dopamine D4 receptor antagonist activity. This highlights a common pharmacophore between these classes of compounds, indicating potential for further exploration of their structure-activity relationships. []

3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870)

  • Compound Description: This compound, a potent and selective dopamine D4 receptor antagonist, is used as a reference compound in a study investigating the pharmacological properties of a novel benzoindane derivative, S 18126. [] The research compared the in vitro and in vivo profiles of these compounds alongside the typical D2 receptor antagonist, raclopride. []
  • Relevance: L-745,870 and 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine both belong to the 1H-pyrrolo[2,3-b]pyridine family, indicating a close structural relationship. Both compounds exhibit potent antagonist activity at the D4 receptor, highlighting the significance of the 1H-pyrrolo[2,3-b]pyridine scaffold in designing D4-selective ligands. []

(E)-3-(4-(((1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide (Compound B3)

  • Compound Description: This novel compound is a potent histone deacetylase (HDAC) inhibitor, exhibiting selectivity for HDACs 1, 2, 3, 6, and 8. [] It demonstrates significant antiproliferative effects against tumor cell lines and induces G0/G1-phase arrest and apoptosis. []
  • Relevance: Although structurally distinct, this compound belongs to the broader class of pyrrolo-fused heterocycles like 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. This connection highlights the importance of exploring various heterocyclic frameworks in drug discovery, particularly in the context of epigenetic targets like HDACs. []
  • Compound Description: This compound is the focus of several patents describing new and efficient methods for its synthesis. [] [] [] The patents detail various synthetic strategies and highlight the key intermediates involved in the production of this compound. [] [] []
  • Relevance: This compound shares the core 1H-pyrrolo [2,3-b] pyridine structure with 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. The presence of a 5-(4-chlorophenyl) substituent on the pyrrolo[2,3-b]pyridine ring and further modifications at the 3-position with a complex amide side chain demonstrate the possibility of expanding the structural diversity and potential applications of this scaffold. [] [] []

N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

  • Compound Description: This series of compounds was designed as JAK1-selective inhibitors. [] Within this series, compound 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (31g) and its (S,S)-enantiomer (38a) showed potent JAK1 inhibition and selectivity over other JAK isoforms. They also reduced the proliferation and fibrogenic gene expression of hepatic stellate cells. []
  • Relevance: This series of compounds shares the core pyrrolo[2,3-b]pyridine structure with 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. The N-methyl-5-carboxamide moiety present in these derivatives highlights a specific substitution pattern that contributes to JAK1 selectivity, a property not observed with the 6-chloro-1-methyl substitution pattern in the target compound. []

1H-pyrrolo[2,3-b]pyridine Derivatives

  • Compound Description: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were analyzed for their cytotoxic activity as potential c-Met inhibitors. [] The study employed QSAR modeling using molecular fingerprints and descriptors to establish a relationship between structure and activity. []
  • Relevance: This series of compounds directly includes the target compound, 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. The study aims to develop more potent analogs by exploring various substitutions on the core scaffold, underscoring the significance of systematic modifications for optimizing biological activity. []

1-Aryl-2-chloro-5-methoxy-1H-3-pyrrolecarbaldehyde

  • Compound Description: These compounds serve as synthons for the preparation of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. [] The research utilizes these synthons in a reaction sequence involving tosylhydrazone formation followed by oxidation and intramolecular cycloaddition. []
  • Relevance: Although structurally distinct, these compounds are relevant as they highlight the use of pyrrole building blocks for synthesizing fused heterocycles. Similar to the synthesis of the target compound, 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, this approach emphasizes the importance of strategic functionalization and ring-closing reactions in constructing complex heterocyclic systems. []
  • Compound Description: This series of 7-azaindole analogs were synthesized and evaluated for their inhibitory potential against AChE, BChE, and glycation. [] The study showed that the type, position, and electronic properties of the substituents on the phenyl ring significantly influenced the inhibitory activity. []
  • Relevance: These compounds are analogs of 7-azaindole, which is another name for 1H-pyrrolo[2,3-b]pyridine, the core structure of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. This connection highlights the broader applications of this scaffold in medicinal chemistry and the potential for developing compounds with diverse biological activities. []

3-Amino-6-ethoxy-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2,5-dicarbonitrile

  • Compound Description: This compound is synthesized from a dithiazole precursor via a ring transformation reaction using triphenylphosphine or polymer-bound triphenylphosphine. [] The research highlights a straightforward method for synthesizing this substituted pyrrolo[2,3-b]pyridine derivative. []
  • Relevance: This compound shares the core pyrrolo[2,3-b]pyridine structure with 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, showcasing the diversity achievable through different substitution patterns. The presence of amino, ethoxy, phenyl, and cyano groups illustrates the possibility of introducing various functionalities onto this scaffold. []

2-Cyanomethyl-1-methyl-1H-imidazo[4,5-b]pyridine

  • Compound Description: This compound is a key starting material for synthesizing new imidazo[4,5-b]pyridine derivatives and pyrrolo[2′,1′:2,3]imidazo[4,5-b]pyridine ring systems. [] The research explores its reactivity with various reagents like isothiocyanates, nitroso compounds, acid chlorides, and thioglycolic acid, leading to diverse heterocyclic compounds. []
  • Relevance: While structurally distinct, this compound highlights the synthetic strategies used to construct related fused heterocycles. Similar to the synthesis of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, this approach emphasizes the importance of starting with a functionalized heterocycle and utilizing its reactivity to build more complex structures. []
  • Compound Description: This brain-penetrant compound emerged as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). [] It exhibits significant potential as a tool for studying ALK function in the central nervous system and exploring therapeutic interventions. []
  • Relevance: This compound and 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine share the core 1H-pyrrolo[2,3-b]pyridine structure. This example demonstrates the broad therapeutic potential of this scaffold beyond its application in dopamine receptor modulation. []

1,7-Dideaza-2'-deoxy-6-nitronebularine

  • Compound Description: This pyrrolo[2,3-b]pyridine nucleoside features an intramolecular hydrogen bond that stabilizes its syn conformation. [] The research focuses on its crystal structure and conformational analysis, providing insights into the structural features influencing nucleoside behavior. []
  • Relevance: This compound highlights the versatility of the pyrrolo[2,3-b]pyridine scaffold, demonstrating its incorporation into nucleoside analogs. Although structurally different from 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, this example underscores the potential of this heterocycle in diverse chemical contexts. []

7-Chloro-2,3-dihydro-4-methoxy-1H-pyrrolo[2,3-b]quinoline

  • Compound Description: This compound serves as a key intermediate in synthesizing 3a,10b-diazacyclopenta[jk]phenanthrene derivatives. [] The study focuses on developing an improved synthesis of this compound and its subsequent transformations, demonstrating its utility in accessing more complex heterocyclic systems. []
  • Relevance: This compound, belonging to the pyrrolo[2,3-b]pyridine family, is structurally related to 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. The presence of a fused quinoline ring and different substituents highlights the possibility of expanding the pyrrolo[2,3-b]pyridine scaffold to generate diverse chemical entities. []
  • Compound Description: These two compounds were investigated using multinuclear NMR spectroscopy and MO calculations to determine the dominant resonance structures contributing to their electronic properties. [] The study aimed to determine the balance between polarized and non-polarized resonance forms. []
  • Relevance: These compounds are isomers of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, differing in the position of the methyl group on the pyridine ring. This study highlights the importance of understanding the electronic properties of isomeric systems and how subtle structural variations can affect their characteristics. []
  • Compound Description: An efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was developed, involving a key sodium borohydride reduction step. [] The study also demonstrated the versatility of this method for preparing diverse N6-substituted derivatives. []
  • Relevance: These compounds are analogs of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, differing in the position of the nitrogen atom in the pyridine ring and the saturation state of the ring system. This highlights the diversity of structures possible within the pyrrolopyridine family. []

Pyrrolo[3,4-c]pyridine and Pyrrolo[3,4-d]thieno[2,3-b]pyridine Derivatives

  • Compound Description: These compounds were synthesized through a cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides with aliphatic thiols and methyl mercaptoacetate. [] This method allows for the construction of diverse pyrrolo[3,4-c]pyridine and pyrrolo[3,4-d]thieno[2,3-b]pyridine derivatives. []
  • Relevance: These compounds are structurally related to 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine as they share a pyrrole ring fused to another five-membered heterocycle. Although the fusion pattern and substitution patterns differ, this study highlights the broader applicability of using pyrrole building blocks for accessing diverse heterocyclic systems with potential biological activities. []

N-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)benzenesulfonamide

  • Compound Description: This compound's crystal structure was analyzed, revealing the presence of N—H⋯N hydrogen bonds, C—H⋯O and C—H⋯Cl interactions, and aromatic π–π stacking interactions. [] The research focuses on understanding its solid-state packing and intermolecular interactions. []
  • Relevance: This compound features a 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine core, which is structurally related to 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. This connection highlights the possibility of synthesizing and studying related fused heterocyclic systems containing imidazole and pyridine rings. []
  • Compound Description: These compounds, derived from a benzazepine scaffold, were synthesized and investigated for their reactivity and rearrangement into quinoline and pyrrolo [2,3‐b]quinoline derivatives. [] The study explores different reaction conditions and the mechanisms involved in these transformations. []
  • Relevance: This study focuses on rearranging benzazepine derivatives into pyrrolo[2,3-b]quinoline derivatives, which are structurally similar to compounds derived from 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. This highlights the interconnectedness of different heterocyclic systems and the possibility of interconversions through carefully designed synthetic strategies. []

4-Amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (Compound 8)

  • Compound Description: This compound and its related analog were synthesized and characterized as part of a study focused on developing new biologically active pyrrolo[2,3-b]pyridine scaffolds. [] These compounds were prepared through the reaction of a substituted pyrrole with arylidenemalononitriles. []
  • Relevance: This compound is a member of the pyrrolo[2,3-b]pyridine family, similar to the target compound, 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. This example highlights the structural diversity achievable within this class of compounds by introducing various substituents on the pyrrole and pyridine rings, potentially leading to different biological activities. []

4-Amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (Compound 9)

  • Compound Description: This compound, along with its related analog, was synthesized and characterized as part of a research effort focused on developing novel pyrrolo[2,3-b]pyridine scaffolds with potential biological activity. [] The synthesis involved reacting a substituted pyrrole with an arylidenemalononitrile. []
  • Relevance: This compound shares the pyrrolo[2,3-b]pyridine core with 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, indicating a direct structural link. This example showcases the diversity possible within this family of compounds through the introduction of various substituents on the pyrrole and pyridine rings, potentially leading to a range of biological activities. []

2-Chloro-3-cyano-5-nitro-pyridine and 2-Chloro-3-cyano-5-ethoxycarbonyl-pyridine

  • Compound Description: These chloropyridine derivatives serve as valuable synthons for constructing various heterocyclic systems, including pyrrolo[2,3-b]pyridines, thieno[2,3-b]pyridines, and furo[2,3-b]pyridines. [] The study investigates their utility in Thorpe-Ziegler reactions, highlighting the significance of base catalysis and substituent effects on the reaction outcome. []
  • Relevance: These compounds, while not directly containing the pyrrolo[2,3-b]pyridine scaffold, are important as they represent key building blocks for synthesizing this class of compounds. This example highlights the synthetic strategies used to construct the 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine core and its related analogs. []

2-Chloro-7-Cyclopropyl-4,7-Dihydro-4-Oxothieno[2,3-b]Pyridine-5-Carboxylic Acids

  • Compound Description: This series of compounds, containing a thieno[2,3-b]pyridine core, was synthesized and evaluated for its antibacterial activity. [] The study investigated the impact of various substituents at the 2 and 3 positions on antibacterial potency. []

Properties

CAS Number

934568-25-9

Product Name

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

6-chloro-1-methylpyrrolo[2,3-b]pyridine

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

InChI

InChI=1S/C8H7ClN2/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3

InChI Key

XIPBLKOJUBEBEC-UHFFFAOYSA-N

SMILES

CN1C=CC2=C1N=C(C=C2)Cl

Canonical SMILES

CN1C=CC2=C1N=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.